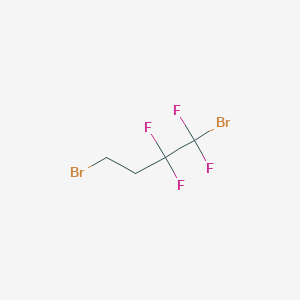

1,4-Dibromo-1,1,2,2-tetrafluorobutane

Beschreibung

Contextual Significance in Halogenated Organic Chemistry

The significance of 1,4-Dibromo-1,1,2,2-tetrafluorobutane in halogenated organic chemistry stems from the combined influence of its bromine and fluorine substituents. The presence of highly electronegative fluorine atoms makes the molecule reactive, particularly in nucleophilic substitution reactions. ontosight.ai This high reactivity makes it a useful building block in organofluorine synthesis. ontosight.ai

The interaction between the different halogen atoms within the molecule is also of fundamental interest. In related compounds like 1,2-dibromotetrafluoroethane, the strong electron-withdrawing nature of the perfluoroalkyl group creates an area of positive electrostatic potential on the bromine atoms. This phenomenon, known as a σ-hole, allows the bromine to act as a potent halogen bond donor in supramolecular chemistry. Halogen bonding is a noncovalent interaction that is increasingly used for the rational design of crystal structures and advanced materials. This makes bromo-fluoro-alkanes like this compound and its isomers valuable for research in crystal engineering.

Overview of Prior Research Endeavors

Initial research on this compound and similar compounds focused on their synthesis and potential applications. One significant area of investigation was its use as a fire-extinguishing agent, in a class of chemicals often referred to as halons. researchgate.net The related compound, 1,2-dibromotetrafluoroethane, was known as Halon 2402 and was formerly used in fire suppression systems. researchgate.net

However, this application was curtailed by significant environmental findings. Research established that such brominated fluorocarbons are ozone-depleting substances. Consequently, their production and use were phased out under the regulations of the Montreal Protocol on Substances that Deplete the Ozone Layer. researchgate.netnih.gov

Following the discontinuation of its use in fire suppression, research has shifted towards its role as a specialized reagent in organic synthesis. ontosight.ai Its ability to introduce the tetrafluorobutane moiety into other molecules makes it a useful intermediate in the synthesis of certain pharmaceuticals, agrochemicals, and fluorinated materials. ontosight.ai Current research endeavors are likely to continue exploring its unique reactivity for creating novel and complex fluorinated organic compounds.

Table 2: Physical and Chemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Physical State | Liquid | nih.gov |

| Solubility | Soluble in various organic solvents | ontosight.ai |

| Reactivity | Highly reactive, particularly in nucleophilic substitution reactions | ontosight.ai |

| Stability | Stable under normal storage conditions | ontosight.ai |

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-dibromo-1,1,2,2-tetrafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2F4/c5-2-1-3(7,8)4(6,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCDEYFCNWSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Br)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066388 | |

| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18599-20-7 | |

| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18599-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018599207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,4-dibromo-1,1,2,2-tetrafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Dibromo-1,1,2,2-tetrafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dibromo-1,1,2,2-tetrafluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,4 Dibromo 1,1,2,2 Tetrafluorobutane and Its Analogs

Strategies for Carbon-Halogen Bond Formation and Functionalization

The introduction of halogen atoms onto a carbon skeleton is a fundamental transformation in organic synthesis. For fluorinated compounds like 1,4-Dibromo-1,1,2,2-tetrafluorobutane, specific strategies are required to achieve the desired regioselectivity and efficiency.

Direct Halogenation Techniques and Conditions

Direct halogenation involves the reaction of a substrate with elemental halogens or other halogenating agents. In the context of synthesizing this compound and its analogs, free-radical halogenation is a key methodology. This approach is particularly effective for the halogenation of alkanes and alkyl-substituted compounds.

The reaction of (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine under ultraviolet (UV) irradiation, as demonstrated by Haszeldine in 1952, provides a foundational example of direct halogenation to form a dibrominated fluoroalkane analog, 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195). beilstein-journals.orgsemanticscholar.org This reaction proceeds via a free-radical chain mechanism, which can be initiated by heat or, more commonly, by UV light. The process involves three main stages: initiation, propagation, and termination.

Initiation: The UV light supplies the energy for the homolytic cleavage of the bromine-bromine bond, generating two bromine radicals (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the alkane, forming a carbon-centered radical and hydrogen bromide. This alkyl radical then reacts with a molecule of bromine to yield the brominated product and another bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated by the combination of any two radical species.

The selectivity of free-radical bromination is a critical factor. Bromination is known to be highly selective, preferentially occurring at the most substituted carbon atom due to the stability of the resulting radical intermediate (tertiary > secondary > primary).

| Substrate | Halogenating Agent | Conditions | Product | Reference |

| (E)-1,1,1,4,4,4-Hexafluorobut-2-ene | Bromine (Br2) | UV Irradiation | 2,3-Dibromo-1,1,1,4,4,4-hexafluorobutane | beilstein-journals.orgsemanticscholar.org |

Halogenation of Butene and Butadiene Derivatives

The halogenation of unsaturated precursors, such as butene and butadiene derivatives, offers an alternative and often more controlled route to dihalogenated compounds. The addition of halogens across a double bond is a common method. For conjugated dienes, such as 1,3-butadiene, halogenation can lead to both 1,2- and 1,4-addition products. The ratio of these products is often dependent on reaction conditions such as temperature and solvent, reflecting kinetic versus thermodynamic control. libretexts.org

In the synthesis of fluorinated analogs, the reaction of tetrafluoroethylene (B6358150) with a suitable C2 building block can be envisioned. For instance, the gas-phase copyrolysis of tetrafluoroethylene with buta-1,3-diene at high temperatures can lead to fluorinated cyclic compounds, which could potentially be further functionalized. While not a direct route to the acyclic target, this highlights the reactivity of fluorinated alkenes with dienes.

A more direct approach would involve the halogenation of a fluorinated butadiene. For example, the radical addition of bromine to a fluorinated 1,3-diene would be expected to proceed via an allylic radical intermediate, with the potential for 1,4-addition to be the major pathway, yielding the desired 1,4-dibromo-tetrafluorobutene, which could then be hydrogenated to the target alkane. The addition of bromine to conjugated dienes can proceed via either an electrophilic or a free-radical mechanism, depending on the reaction conditions. masterorganicchemistry.com In the presence of radical initiators or UV light, the free-radical pathway is favored.

Functional Group Transformations and Derivatization Approaches

Once the dibrominated tetrafluorobutane backbone is synthesized, the carbon-bromine bonds serve as versatile handles for a variety of functional group transformations, allowing for the introduction of other functionalities and the construction of more complex molecules.

Nucleophilic Substitution Routes (e.g., Azide (B81097) Introduction)

The carbon-bromine bonds in this compound are susceptible to nucleophilic attack, allowing for the displacement of the bromide ions. This high reactivity is a key feature of the compound. ontosight.ai A particularly useful transformation is the introduction of the azide functionality (-N3) via nucleophilic substitution with an azide salt, typically sodium azide (NaN3).

The synthesis of 1-azido-1,1,2,2-tetrafluoroethane from tetrafluoroethylene provides a strong precedent for this type of reaction. nih.gov In this process, an azide source and a proton source are reacted with the fluorinated alkene. The resulting azido-substituted fluoroalkane can then undergo further reactions, such as cycloadditions, to form triazoles. nih.gov A similar strategy could be applied to this compound, where reaction with sodium azide would be expected to yield a mono- or di-azido substituted product, depending on the stoichiometry of the reagents. Such reactions are often carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the dissolution of the azide salt and promote the SN2 reaction.

| Substrate | Reagent | Product | Application | Reference |

| Tetrafluoroethylene | NaN3, H+ source | 1-Azido-1,1,2,2-tetrafluoroethane | Precursor for triazole synthesis | nih.gov |

| Benzylic Bromides | Sodium Azide | Benzylic Azides | Intermediates for click chemistry | nih.gov |

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reagents)

The formation of organometallic reagents, such as Grignard reagents, from this compound would open up a vast array of synthetic possibilities for carbon-carbon bond formation. However, the preparation of Grignard reagents from fluorinated alkyl halides is notoriously challenging due to the high electronegativity of fluorine, which can affect the stability of the resulting organometallic species.

The direct reaction of perfluoroalkanes and perfluoroarenes with highly activated magnesium, such as Rieke magnesium or magnesium-anthracene complexes, has been shown to produce perfluoro Grignard reagents. lookchem.comrsc.org This suggests that the formation of a Grignard reagent from this compound, while difficult, may be achievable under specific conditions. The use of mechanochemical activation, such as ball milling, has also been explored for the formation of Grignard reagents from organofluorine compounds. nih.gov

An alternative approach involves a bromine-magnesium exchange reaction, where a pre-formed Grignard reagent is used to generate the desired fluorinated Grignard reagent from the corresponding bromide. researchgate.net This method can sometimes offer better yields and milder reaction conditions. The successful formation of a mono- or bis-Grignard reagent from this compound would allow for reactions with a wide range of electrophiles, including aldehydes, ketones, and carbon dioxide, to introduce new carbon-based functional groups.

| Precursor Type | Method | Key Considerations | Potential Products |

| Perfluoroalkanes/arenes | Direct reaction with activated Mg | Requires highly reactive magnesium (e.g., Rieke Mg) | Perfluoro Grignard reagents |

| Fluorinated Alkyl Halides | Mechanochemical activation (ball milling) | Solvent-free conditions | Grignard reagents from C-F bond activation |

| Perfluoroalkyl Iodides | Halogen-metal exchange | Use of a pre-formed Grignard reagent | Perfluoroalkyl Grignard reagents |

Reductive and Oxidative Manipulations

The carbon-halogen bonds in this compound can also be manipulated through reductive and oxidative processes. Reduction typically involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond, a process known as dehalogenation. This can be achieved using various reducing agents, such as metal hydrides (e.g., sodium borohydride, lithium aluminum hydride) or by catalytic hydrogenation. The relative ease of reduction for different halogens generally follows the order I > Br > Cl > F, suggesting that the C-Br bonds in the target molecule would be selectively reduced over the C-F bonds.

Oxidative reactions of fluoroalkanes are generally less common due to the high stability of the C-F bond. However, oxidative halogenation reactions, where a C-H bond is replaced by a C-X bond under oxidative conditions, are known. For a molecule like this compound, which lacks C-H bonds on the fluorinated portion of the chain, direct oxidation of the carbon skeleton is challenging. Oxidative processes might be more relevant for functional groups introduced through the methods described in the previous sections. For instance, if an alcohol functionality were introduced, it could be oxidized to a ketone or carboxylic acid.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of chemical processes. Key areas of focus include the development of advanced catalytic systems and the implementation of solvent-free and mild reaction conditions.

Catalytic Systems for Enhanced Selectivity and Efficiency

The traditional synthesis of this compound often involves the radical addition of bromine to tetrafluoroethylene. While effective, this method can sometimes lead to the formation of byproducts and require harsh reaction conditions. To address these limitations, research has been directed towards the development of catalytic systems that offer improved selectivity and efficiency.

One of the foundational methods for the synthesis of this compound involves the reaction of tetrafluoroethylene with bromine, a process that is typically facilitated by the presence of a catalyst. While specific catalytic systems for this exact transformation are not extensively detailed in readily available literature, the principles of catalysis in halogenation reactions of fluoroalkenes are well-established. Catalysts in these reactions can play a pivotal role in controlling the regioselectivity of the bromine addition and in lowering the activation energy of the reaction, thereby allowing for milder reaction conditions and potentially reducing the formation of undesirable side products.

The development of novel catalytic systems often explores the use of transition metal complexes or Lewis acids to activate either the bromine molecule or the tetrafluoroethylene substrate. The goal is to achieve a more controlled and efficient reaction pathway, leading to a higher yield of the desired 1,4-dibromo product. Research in the broader field of fluorinated compound synthesis suggests that catalysts can significantly influence the outcome of such reactions. For instance, in related halogenations of fluorinated olefins, specific catalysts have been shown to direct the stereochemistry and regiochemistry of the addition.

| Catalyst Type | Potential Advantages |

| Transition Metal Complexes | High activity, potential for asymmetric induction |

| Lewis Acids | Activation of substrates, can be used in smaller quantities |

| Phase-Transfer Catalysts | Facilitate reactions between reactants in different phases, enabling milder conditions |

Further research into bespoke catalytic systems for the synthesis of this compound is a promising avenue for enhancing the efficiency and selectivity of this important industrial process.

Development of Solvent-Free and Mild Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of hazardous solvents from chemical processes. In the context of this compound synthesis, the development of solvent-free and mild reaction conditions is a key objective.

Solvent-free reactions offer numerous advantages, including reduced waste generation, lower processing costs, and enhanced safety. Methodologies such as carrying out reactions in the gas phase or using one of the reactants as the solvent are being explored for various halogenation processes. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of gaseous tetrafluoroethylene with liquid bromine, potentially under photolytic or thermal initiation.

The pursuit of milder reaction conditions, such as lower temperatures and pressures, is another critical aspect of green synthesis. This not only reduces energy consumption but can also improve the selectivity of the reaction by minimizing the formation of byproducts that may be favored at higher temperatures. The use of highly efficient catalysts, as discussed previously, is intrinsically linked to the ability to perform reactions under milder conditions.

Recent advancements in synthetic methodologies, such as the use of phase-transfer catalysis, can also contribute to milder reaction conditions. Phase-transfer catalysts can facilitate the transfer of reactants between immiscible phases, allowing for reactions to occur at lower temperatures and with greater efficiency. illinois.eduorganic-chemistry.orgrsc.orgnih.gov Although not specifically documented for the synthesis of this compound, these principles are widely applied in the synthesis of other halogenated compounds and represent a promising area for future development.

| Reaction Condition | Green Chemistry Advantage |

| Solvent-Free | Reduced waste, lower cost, increased safety |

| Mild Temperature | Lower energy consumption, improved selectivity |

| Mild Pressure | Enhanced safety, reduced equipment cost |

The continued exploration and application of these green chemistry principles will be instrumental in developing more sustainable and efficient methods for the synthesis of this compound and its analogs.

Mechanistic Investigations of Chemical Reactivity of 1,4 Dibromo 1,1,2,2 Tetrafluorobutane

Elucidation of Nucleophilic Substitution Reaction Pathways

The presence of bromine atoms, which are good leaving groups, makes 1,4-dibromo-1,1,2,2-tetrafluorobutane a suitable substrate for nucleophilic substitution reactions. The specific pathway, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by the nature of the carbon-bromine bond and the reaction conditions.

The C4-Br bond is a primary alkyl halide, which typically favors the SN2 mechanism. This pathway involves a backside attack by a nucleophile, leading to an inversion of configuration at the carbon center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

Conversely, the C1-Br bond is on a carbon atom that is heavily substituted with fluorine atoms. These fluorine atoms exert a strong electron-withdrawing inductive effect, which can influence the reaction pathway. While this inductive effect might destabilize a potential carbocation intermediate, making an SN1 pathway less favorable, it also affects the electrophilicity of the carbon atom in an SN2 reaction.

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound

| Factor | Influence on C1-Br Substitution | Influence on C4-Br Substitution |

| Substrate Structure | Primary, but with significant steric hindrance and electronic effects from fluorine atoms. | Primary, favoring SN2. |

| Leaving Group | Good (Bromide ion). | Good (Bromide ion). |

| Nucleophile | Strong nucleophiles favor SN2. | Strong nucleophiles favor SN2. |

| Solvent | Polar aprotic solvents favor SN2. | Polar aprotic solvents favor SN2. |

Research on similar fluorinated compounds suggests that the electronic effects of fluorine can be complex. While inductive effects are significant, hyperconjugation and steric factors also play a role. Detailed kinetic studies would be necessary to definitively elucidate the preferred nucleophilic substitution pathway at the C1 position of this compound under various reaction conditions.

Analysis of Stereochemical Outcomes in Transformations

The stereochemical outcomes of reactions involving this compound are intrinsically linked to the reaction mechanism. For transformations occurring at a chiral center, the stereochemistry of the product provides valuable insight into the reaction pathway.

In the context of nucleophilic substitution, an SN2 reaction at a chiral center would proceed with an inversion of configuration. If a reaction were to proceed via an SN1 mechanism, it would likely result in a racemic mixture of products due to the formation of a planar carbocation intermediate that can be attacked by the nucleophile from either face.

The conformational preferences of the molecule also play a crucial role in determining the stereochemical outcome, particularly in elimination reactions. The presence of vicinal fluorine atoms can significantly influence the conformational equilibrium of the molecule. Studies on vicinal difluoroalkanes have shown that gauche conformations are often stabilized by hyperconjugative interactions. beilstein-journals.org This conformational bias can dictate the accessibility of anti-periplanar arrangements required for E2 elimination, thereby influencing the stereochemistry of the resulting alkene. For this compound, the preferred conformation would impact the dihedral angles between the hydrogen atoms on C3 and the bromine atom on C4, which is critical for dehydrobromination reactions.

Comprehensive Study of Redox Chemistry (Reduction and Oxidation Mechanisms)

The redox chemistry of this compound involves the transformation of the carbon-bromine bonds.

Reduction Mechanisms:

The carbon-bromine bonds in this compound can be reduced through various mechanisms, including electrochemical reduction and reaction with metal hydrides.

Reduction with metal hydrides, such as lithium aluminum hydride, typically proceeds via a nucleophilic substitution mechanism where a hydride ion acts as the nucleophile.

Oxidation Mechanisms:

The oxidation of polyhalogenated alkanes is generally challenging due to the presence of electron-withdrawing halogen atoms. However, under specific conditions, oxidation can occur. For instance, oxidative monofluorination of a dibromo-aromatic compound has been reported using lead dioxide in the presence of a fluoride (B91410) source. researchgate.net A similar approach could potentially be applied to this compound, although the mechanism would likely involve radical intermediates. The high bond dissociation energy of C-F and C-C bonds in the fluorinated part of the molecule suggests that the initial site of oxidation would likely be the C-H bonds on the C3 and C4 carbons or the C-Br bonds.

Electrophilic and Radical Addition Processes

Electrophilic and radical addition reactions are relevant when considering the synthesis of this compound from unsaturated precursors.

Electrophilic Addition:

An electrophilic addition of bromine (Br₂) to an alkene precursor like 1,1,2,2-tetrafluorobut-3-ene would proceed via the formation of a bromonium ion intermediate. The subsequent attack by a bromide ion would lead to the formation of a dibromo product. The regioselectivity of this reaction would be governed by the stability of the resulting carbocation in the transition state. Due to the electron-withdrawing nature of the tetrafluoroethyl group, the addition would likely follow Markovnikov's rule, with the bromine atom adding to the carbon atom that can better stabilize the positive charge.

Radical Addition:

The radical addition of a bromine-containing species, such as hydrogen bromide (HBr) in the presence of peroxides, to an unsaturated precursor would proceed via a free-radical chain mechanism. This reaction typically exhibits anti-Markovnikov regioselectivity, with the bromine atom adding to the less substituted carbon atom of the double bond. Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to terminal alkenes has been demonstrated, suggesting that similar radical additions involving bromine could be feasible for synthesizing related structures. fluorine1.ru

Dehydrohalogenation Reaction Mechanisms and Selectivity

Dehydrohalogenation of this compound involves the elimination of hydrogen bromide (HBr) to form an alkene. This reaction can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism.

Given that the bromine atom at the C4 position is on a primary carbon, an E2 mechanism is generally favored, especially with a strong, non-hindered base. The E2 mechanism is a concerted process that requires an anti-periplanar arrangement of the hydrogen atom and the leaving group. The selectivity of this reaction, in terms of which hydrogen is removed, is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the use of a bulky base can lead to the formation of the less substituted alkene (Hofmann product) due to steric hindrance.

In the case of this compound, dehydrobromination would involve the removal of a proton from either C2 or C3. Removal of a proton from C3 would lead to the formation of 1-bromo-1,1,2,2-tetrafluorobut-3-ene. Removal of a proton from C2 is also possible, which would result in 4-bromo-1,1,2,2-tetrafluorobut-1-ene. The regioselectivity would be influenced by the acidity of the protons and the stability of the resulting alkene. The electron-withdrawing fluorine atoms on C1 and C2 would increase the acidity of the protons on C3, potentially favoring elimination to form the but-3-ene isomer.

A study on the dehydrobromination of the similar compound 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (B1301195) showed that treatment with alcoholic potassium hydroxide (B78521) led to a mixture of isomeric bromo-hexafluorobutenes. beilstein-journals.org This suggests that the dehydrobromination of this compound would also likely yield a mixture of products, with the exact ratio depending on the reaction conditions.

Table 2: Potential Products of Dehydrohalogenation of this compound

| Base | Potential Major Product | Potential Minor Product |

| Potassium Hydroxide (non-bulky) | 1-Bromo-1,1,2,2-tetrafluorobut-3-ene (Zaitsev-type) | 4-Bromo-1,1,2,2-tetrafluorobut-1-ene |

| Potassium tert-butoxide (bulky) | 4-Bromo-1,1,2,2-tetrafluorobut-1-ene (Hofmann-type) | 1-Bromo-1,1,2,2-tetrafluorobut-3-ene |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Dibromo 1,1,2,2 Tetrafluorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and stereochemistry of a molecule. For 1,4-Dibromo-1,1,2,2-tetrafluorobutane (BrCF₂CF₂CH₂CH₂Br), the analysis of ¹H, ¹⁹F, and ¹³C NMR spectra allows for a complete structural assignment.

Proton (¹H) NMR Spectroscopic Applications

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals corresponding to the two inequivalent methylene (B1212753) (CH₂) groups. The protons on the carbon adjacent to the bromine atom (C4) will experience a different electronic environment compared to the protons on the carbon adjacent to the tetrafluoroethyl group (C3).

The signal for the protons at C4 (-CH₂Br) is anticipated to appear further downfield due to the deshielding effect of the electronegative bromine atom. This signal would likely present as a triplet due to coupling with the adjacent CH₂ protons at C3. The protons at C3 (-CF₂CH₂-) will also give rise to a triplet, coupling with the protons at C4. Furthermore, these C3 protons will exhibit additional, more complex splitting due to coupling with the two fluorine atoms on the adjacent C2, resulting in a triplet of triplets.

Expected ¹H NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH ₂Br | 3.5 - 3.8 | Triplet (t) | ³JHH ≈ 6-8 Hz |

| -CF₂CH ₂- | 2.8 - 3.2 | Triplet of Triplets (tt) | ³JHH ≈ 6-8 Hz, ³JHF ≈ 15-20 Hz |

Fluorine (¹⁹F) NMR Spectroscopic Applications

Given the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is a crucial technique for characterizing fluorinated compounds. In this compound, two distinct fluorine environments are present, corresponding to the CF₂ group bonded to the bromine atom (C1) and the adjacent CF₂ group (C2).

The signal for the fluorine atoms at C1 (-CF₂Br) is expected to appear as a triplet due to coupling with the fluorine atoms on the adjacent C2. The signal for the fluorine atoms at C2 (-CF₂CH₂-) will also be a triplet due to coupling with the fluorines at C1. Additionally, this signal will be further split into a triplet by the adjacent methylene protons at C3.

Expected ¹⁹F NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -F ₂CBr | -60 to -70 | Triplet (t) | ³JFF ≈ 5-15 Hz |

| -F ₂CCH₂- | -110 to -120 | Triplet of Triplets (tt) | ³JFF ≈ 5-15 Hz, ³JFH ≈ 15-20 Hz |

Carbon (¹³C) NMR Spectroscopic Applications

The ¹³C NMR spectrum will display four unique signals, one for each carbon atom in the molecule. The chemical shifts will be significantly influenced by the attached halogen atoms. The carbons bonded to fluorine will appear at a lower field (higher ppm) and will exhibit splitting due to one-bond and two-bond carbon-fluorine coupling (¹JCF and ²JCF). The carbon attached to bromine will also be shifted downfield.

Expected ¹³C NMR Data:

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C F₂Br | 115 - 125 | Triplet (t) | ¹JCF ≈ 280-320 Hz |

| C F₂CH₂- | 110 - 120 | Triplet (t) | ¹JCF ≈ 240-280 Hz, ²JCCF ≈ 20-30 Hz |

| -CF₂C H₂- | 30 - 40 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| -C H₂Br | 25 - 35 | Singlet (s) | - |

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, the mass spectrum is expected to show a characteristic molecular ion peak cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This will result in three peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 1:2:1.

The fragmentation of the molecular ion is likely to proceed through the cleavage of C-C and C-Br bonds. The loss of a bromine radical is a probable initial fragmentation step, leading to a prominent [M-Br]⁺ ion cluster. Subsequent fragmentations could involve the loss of HF, CF₂, and other small neutral molecules.

Predicted Mass Spectrometry Fragmentation Data:

| m/z Value | Proposed Fragment Ion | Comments |

| 286, 288, 290 | [C₄H₄Br₂F₄]⁺ | Molecular ion peak cluster (1:2:1 ratio) |

| 207, 209 | [C₄H₄BrF₄]⁺ | Loss of a bromine radical |

| 127, 129 | [C₃H₄BrF₂]⁺ | Cleavage of the C1-C2 bond |

| 107, 109 | [CH₂CH₂Br]⁺ | Cleavage of the C2-C3 bond |

| 79, 81 | [Br]⁺ | Bromine ion |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound are expected to be characterized by strong absorptions/scatterings corresponding to the C-F and C-Br stretching and bending vibrations.

The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹ and are expected to be very strong in the IR spectrum. The C-Br stretching vibration will be found at a much lower frequency, typically in the range of 500-600 cm⁻¹. The CH₂ stretching and bending vibrations will also be present in their characteristic regions.

Predicted Vibrational Spectroscopy Data:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretch | 2900 - 3000 | 2900 - 3000 | Medium |

| C-H Bend | 1400 - 1470 | 1400 - 1470 | Medium |

| C-F Stretch | 1100 - 1350 | 1100 - 1350 | Strong (IR), Weak (Raman) |

| C-C Stretch | 900 - 1100 | 900 - 1100 | Medium |

| C-Br Stretch | 550 - 650 | 550 - 650 | Strong (IR), Strong (Raman) |

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. The purity of this compound can be readily assessed using GC. Based on available data, the compound can be analyzed on a non-polar capillary column. nist.gov

The retention of the compound is dependent on its volatility and its interaction with the stationary phase of the column. The NIST Chemistry WebBook provides a Kovats retention index (I) of 823.9 for this compound on a DB-1 non-polar column, which is a common stationary phase for the analysis of a wide range of organic compounds. nist.gov

Gas Chromatography Parameters:

| Parameter | Value |

| Column Type | Capillary |

| Stationary Phase | DB-1 (polydimethylsiloxane) |

| Column Length | 30 m |

| Column Diameter | 0.25 mm |

| Film Thickness | 0.25 µm |

| Carrier Gas | Helium |

| Temperature Program | 40°C to 325°C at 3°C/min |

| Retention Index (I) | 823.9 |

Computational Chemistry and Theoretical Modeling of 1,4 Dibromo 1,1,2,2 Tetrafluorobutane

Electronic Structure Calculations

Electronic structure calculations are fundamental to computational chemistry, offering insights into the distribution of electrons within a molecule and, consequently, its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. For 1,4-dibromo-1,1,2,2-tetrafluorobutane, DFT calculations would be employed to find the optimized molecular geometry, which corresponds to the lowest energy arrangement of its atoms.

A typical DFT study would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. The output of such a calculation provides precise bond lengths, bond angles, and dihedral angles. The total electronic energy of the optimized structure is also a key result, serving as a basis for comparing the stability of different isomers or conformers.

Illustrative Optimized Geometric Parameters for this compound (Hypothetical DFT Data)

| Parameter | Value |

|---|---|

| C-C Bond Length (Å) | ~1.54 - 1.56 |

| C-F Bond Length (Å) | ~1.35 - 1.37 |

| C-Br Bond Length (Å) | ~1.93 - 1.95 |

| C-H Bond Length (Å) | ~1.09 - 1.10 |

| F-C-F Bond Angle (°) | ~106 - 108 |

| Br-C-C Bond Angle (°) | ~110 - 112 |

Note: The data in this table is hypothetical and serves as an example of what a DFT calculation would produce. Actual values would depend on the specific level of theory and basis set used.

Natural Bond Orbital (NBO) analysis is a technique used to study the bonding and electronic interactions within a molecule in a way that aligns with Lewis structures and classical chemical concepts. wisc.eduaiu.edu An NBO analysis of this compound would provide a detailed picture of the electron density distribution in terms of localized bonds, lone pairs, and empty orbitals.

Key insights from an NBO analysis would include:

Hybridization: The specific hybridization of the carbon, fluorine, and bromine atoms in the molecule.

Bonding Orbitals: A description of the C-C, C-F, C-Br, and C-H bonds in terms of their composition from atomic orbitals.

Lone Pairs: The characterization of lone pairs on the fluorine and bromine atoms.

Hyperconjugative Interactions: The analysis can quantify stabilizing interactions, such as the donation of electron density from a filled bonding orbital or lone pair to a nearby empty antibonding orbital. These interactions can influence the molecule's conformation and reactivity.

Conformational Analysis and Energy Landscapes

Due to the presence of single bonds, this compound can exist in various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

A computational conformational analysis would involve systematically rotating the dihedral angles of the C-C bonds and calculating the energy at each step. This process generates a potential energy surface, from which the low-energy conformers (local minima) and the transition states connecting them can be identified. The relative energies of the conformers determine their populations at a given temperature. Such studies have been conducted on similar molecules, like 1,3-difluorinated alkanes, to understand the influence of halogen substitution on conformational preferences. soton.ac.uk

Illustrative Relative Energies of this compound Conformers (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Br-C-C-C) |

|---|---|---|

| Anti | 0.00 | 180° |

| Gauche | 1.25 | 60° |

Note: This table presents hypothetical data to illustrate the potential energy differences between conformers. The actual values would be determined through detailed computational scans.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical methods can be used to predict how it might react with other species. This involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them.

The process typically involves:

Locating Stationary Points: Calculating the optimized geometries of reactants, products, and potential transition states.

Frequency Calculations: Performing frequency calculations to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a located transition state connects the desired reactants and products.

Spectroscopic Property Predictions

Computational methods can predict various spectroscopic properties, which can aid in the identification and characterization of this compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can be compared with experimental spectra to assign observed peaks to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei, as well as spin-spin coupling constants. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Illustrative Predicted Spectroscopic Data for this compound (Hypothetical)

| Spectroscopic Property | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shift (CF₂) | ~110 - 120 ppm |

| ¹³C NMR Chemical Shift (CH₂Br) | ~30 - 40 ppm |

| Major IR Stretching Frequency (C-F) | ~1100 - 1200 cm⁻¹ |

| Major IR Stretching Frequency (C-Br) | ~550 - 650 cm⁻¹ |

Note: The data in this table is for illustrative purposes and represents the type of information that can be obtained from spectroscopic predictions.

Applications and Derivatization in Advanced Materials and Bioactive Molecules

A Versatile Synthetic Building Block

The carbon-bromine bonds in 1,4-Dibromo-1,1,2,2-tetrafluorobutane are susceptible to nucleophilic substitution, while the fluorine atoms impart unique properties to the resulting molecules, such as increased thermal stability, chemical resistance, and lipophilicity. This dual functionality allows for its use as a key intermediate in various chemical transformations.

Precursor in Fluorinated Polymer Synthesis

While detailed, specific examples of large-scale industrial fluoropolymers synthesized directly from this compound are not extensively documented in publicly available literature, its potential as a monomer or chain extender in the creation of specialized fluorinated polymers is recognized. The dibromo functionality allows it to participate in polycondensation or polyalkylation reactions. For instance, it can react with difunctional nucleophiles, such as diols, dithiols, or diamines, to yield polymers containing the -CF2CF2-CH2CH2- moiety.

The general synthetic approach would involve the reaction of this compound with a comonomer (e.g., a bisphenol or a diamine) in the presence of a base to facilitate the nucleophilic substitution and polymer chain growth. The properties of the resulting polymer, such as its thermal stability, chemical resistance, and optical properties, can be tailored by the choice of the comonomer.

Table 1: Potential Fluorinated Polymer Structures from this compound

| Comonomer | Resulting Polymer Linkage | Potential Polymer Class |

| Bisphenol A | Ether | Polyether |

| Hexamethylenediamine | Amine | Polyamine |

| 1,4-Benzenedithiol | Thioether | Polythioether |

This table represents theoretical polymer structures based on the known reactivity of this compound.

Intermediate in Agrochemical and Pharmaceutical Development

The introduction of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and bioavailability. This compound serves as a valuable intermediate for introducing the tetrafluorobutane moiety into potential agrochemical and pharmaceutical candidates. ontosight.ai

In agrochemical research, the incorporation of fluorinated groups can lead to herbicides, insecticides, and fungicides with improved efficacy and selectivity. The tetrafluorobutane unit can be introduced by reacting this compound with a suitable precursor of the desired agrochemical.

Similarly, in pharmaceutical development, the presence of fluorine can alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. ontosight.ai Research into fluorinated compounds for therapeutic applications is an active area, and this compound provides a synthetic route to novel fluorinated drug candidates. ontosight.ai

Synthesis of Fluoroalkylated Moieties (e.g., CF2CF2-Containing Structures)

One of the primary applications of this compound is as a precursor for the synthesis of molecules containing the -CF2CF2- group. This structural motif is of significant interest in materials science and medicinal chemistry. The compound can undergo various chemical transformations to yield a range of CF2CF2-containing structures. For example, dehydrobromination can lead to the formation of unsaturated fluorinated compounds, which can then be used in further synthetic steps.

Development of Functional Materials

The unique electronic and physical properties imparted by the tetrafluorobutane unit make its derivatives promising candidates for various functional materials.

Liquid Crystals and Light-Emitting Materials Based on Derivatives

While direct applications of this compound in liquid crystals are not prominently reported, its derivatives, particularly those incorporating rigid aromatic or heterocyclic core structures, have the potential to exhibit liquid crystalline behavior. The introduction of the flexible, fluorinated alkyl chain can influence the mesophase behavior and transition temperatures of such molecules.

In the field of light-emitting materials, such as those used in organic light-emitting diodes (OLEDs), the incorporation of fluorinated moieties can enhance properties like thermal stability, electron transport, and color purity. Derivatives of this compound could be synthesized to incorporate chromophoric units, leading to novel fluorinated emitters.

Chemoproteomic Probes and Biological Labeling Agents

The development of chemoproteomic probes and biological labeling agents often requires molecules with specific reactivity and detectability. While there is no extensive body of research specifically detailing the use of this compound for these applications, its bifunctional nature presents possibilities. The two bromine atoms could be selectively functionalized, with one end attaching to a targeting moiety (e.g., a ligand for a specific protein) and the other end conjugated to a reporter group (e.g., a fluorescent dye or a biotin (B1667282) tag). The fluorinated chain could also serve as a unique tag for detection by ¹⁹F NMR spectroscopy, a technique gaining traction in biological studies.

Role in Fire Suppression Technologies

This compound, also known as Halon 2402, has played a significant role in the history of fire suppression technology. dtic.mil Its efficacy as a fire extinguishing agent led to its use in critical applications, particularly in the military and aviation sectors. dtic.mil However, its environmental impact, specifically its ozone-depleting properties, ultimately led to the cessation of its production under the Montreal Protocol. dtic.mil This section delves into the historical context of its design and evaluation as a fire suppressant and the mechanistic studies of its flame extinguishment properties.

Design and Evaluation of Next-Generation Halon Replacements

The design and evaluation of "next-generation" fire suppressants have been largely driven by the need to find alternatives to ozone-depleting substances like this compound. While this compound is not a next-generation replacement itself, the criteria used to evaluate its performance and the reasons for its phase-out have fundamentally shaped the development of its successors.

The primary design considerations for a fire suppressant include its extinguishing effectiveness, toxicity, and environmental impact. firewiselearningacademy.com Halon 2402 was highly effective, capable of rapidly extinguishing fires without leaving a residue, which was a significant advantage in protecting sensitive equipment. dtic.milscientific.net The evaluation of its performance involved large-scale fire testing to gather data on its capabilities in realistic scenarios. dtic.mil

One study evaluated the fire extinguishing performance of Halon 2402, noting its superiority in outdoor applications compared to Halon 1211 and Halon 1301 due to its properties as a liquid agent, lower vapor pressure, and the presence of two bromine atoms. dtic.mil Research has also explored the use of mixtures of Halon 1301 and Halon 2402, which demonstrated high efficiency in extinguishing n-heptane flames at low concentrations. scientific.netresearchgate.net Specifically, a mixture with 60-65% Halon 2402 exhibited a minimum fire-extinguishing concentration of no more than 2.0% by volume. scientific.netresearchgate.net Furthermore, reducing the oxygen concentration from 20.5% to 19% with Halon 1301 decreased the required concentration of Halon 2402 for extinguishing n-heptane by 2.5 times. scientific.netresearchgate.net

The key evaluation criteria for halon replacements, which were retrospectively applied to understand the limitations of agents like this compound, include:

Ozone Depletion Potential (ODP): This is a measure of a substance's ability to destroy the stratospheric ozone layer. The high ODP of halons was the primary driver for their phase-out.

Global Warming Potential (GWP): This indicates a substance's contribution to global warming.

Atmospheric Lifetime: This is the time a substance will remain in the atmosphere, influencing its ODP and GWP.

Extinguishing Concentration: The minimum concentration of the agent required to extinguish a specific type of fire.

Toxicity: The potential health hazards to humans upon exposure.

The search for next-generation replacements has focused on compounds with zero or very low ODP and low GWP, while maintaining high fire-extinguishing efficiency. This has led to the development and adoption of agents like hydrofluorocarbons (HFCs), perfluorocarbons (PFCs), and fluoroketones.

| Property | This compound (Halon 2402) | Next-Generation Replacement Example (Generic) |

|---|---|---|

| Ozone Depletion Potential (ODP) | High | Zero or near-zero |

| Global Warming Potential (GWP) | Significant | Low to moderate |

| Atmospheric Lifetime | Long | Short |

| Primary Extinguishing Mechanism | Chemical Inhibition | Primarily physical (cooling), some chemical |

Mechanistic Studies of Flame Extinguishment Properties

The primary mechanism by which this compound extinguishes a fire is through chemical inhibition of the combustion chain reaction. firewiselearningacademy.comscientific.net This process is highly efficient and is the reason for the superior performance of brominated hydrocarbons as fire suppressants.

Upon exposure to the high temperatures of a flame, the C-Br bonds in the this compound molecule break, releasing bromine radicals (Br•). These radicals are highly reactive and interfere with the chain-branching reactions of combustion. The key steps in the flame propagation are driven by highly reactive species such as hydrogen (H•), hydroxyl (OH•), and oxygen (O•) radicals.

The bromine radicals act as a "negative catalyst," interrupting the combustion cycle through a series of reactions: scientific.net

Radical Scavenging: The bromine radical reacts with a key combustion radical, such as a hydrogen radical, to form hydrogen bromide (HBr).

H• + Br• → HBr

Regeneration of Bromine Radical: The HBr then reacts with another combustion-propagating radical, such as a hydroxyl radical, to regenerate the bromine radical.

OH• + HBr → H₂O + Br•

This catalytic cycle, where one bromine radical can consume multiple combustion-propagating radicals, is what makes brominated fire suppressants so effective. scientific.net The net effect is a reduction in the concentration of the key radicals necessary to sustain the fire, leading to flame extinguishment.

In addition to the primary chemical inhibition mechanism, there is also a physical cooling effect. The endothermic process of breaking the C-Br and C-F bonds, as well as the absorption of heat by the agent as it vaporizes and decomposes, contributes to a reduction in the flame temperature. scientific.net However, this physical effect is considered secondary to the potent chemical inhibition provided by the bromine radicals.

| Radical Species | Role in Combustion | Interaction with Bromine |

|---|---|---|

| Hydrogen (H•) | Key chain-branching radical | Reacts with Br• to form HBr |

| Hydroxyl (OH•) | Important propagating radical | Reacts with HBr to regenerate Br• |

| Oxygen (O•) | Chain-branching radical | - |

| Bromine (Br•) | Inhibits combustion | Catalytically removes H• and OH• radicals |

Environmental Impact and Toxicological Profile Research of 1,4 Dibromo 1,1,2,2 Tetrafluorobutane

Atmospheric Fate and Degradation Kinetics

Comprehensive studies detailing the atmospheric behavior of 1,4-dibromo-1,1,2,2-tetrafluorobutane are not readily found. Research into its photolytic degradation and its reactions with key atmospheric oxidants like hydroxyl radicals and ozone is necessary to determine its persistence and potential for long-range transport in the atmosphere.

Photolytic Degradation Studies

Specific data from photolytic degradation studies of this compound, which would elucidate its stability under solar radiation, are not currently available.

Reaction with Atmospheric Hydroxyl Radicals and Ozone

The rate constants and mechanisms of the reactions of this compound with hydroxyl radicals (•OH) and ozone (O₃), crucial for determining its atmospheric lifetime, have not been documented in the available resources. For many halogenated hydrocarbons, reactions with OH radicals are a primary degradation pathway. scbt.com

Ecotoxicological Assessment in Environmental Compartments

Information regarding the impact of this compound on various environmental compartments is limited. Fluorinated compounds, in general, can persist in the environment and may have adverse effects on some organisms. ontosight.ai

Aquatic and Terrestrial Ecotoxicity Studies

Specific studies assessing the acute and chronic toxicity of this compound to aquatic and terrestrial organisms could not be located. Such studies are essential for understanding its potential risks to ecosystems.

Evaluation of Bioaccumulation Potential

There is a lack of available data on the bioaccumulation potential of this compound. Parameters such as the octanol-water partition coefficient (log Kow) would be needed to model its tendency to accumulate in the fatty tissues of organisms.

Mammalian Toxicology and Human Health Implications

The mammalian toxicology of this compound has not been extensively studied. General safety information suggests that the compound may be harmful if inhaled, ingested, or if it comes into contact with the skin. ontosight.ai It is also classified as a skin and eye irritant and may cause respiratory irritation. synquestlabs.com However, detailed toxicological studies that investigate specific target organs, mechanisms of toxicity, and potential long-term health effects in mammals are not available in the reviewed literature.

Structure-Activity Relationships in Toxicological Pathways

In the absence of direct toxicological data for this compound, Quantitative Structure-Activity Relationship (QSAR) models and the study of structure-activity relationships (SAR) for halogenated hydrocarbons provide a framework for predicting potential toxicity. The toxicological behavior of this compound is determined by the interplay of its chemical structure, including the carbon chain length, the presence and type of halogen atoms, and the degree of fluorination.

The key structural features of this compound relevant to its toxicological profile are:

A four-carbon butane (B89635) backbone: The length of the alkyl chain can influence lipophilicity and metabolic pathways.

Terminal bromine atoms: The carbon-bromine bond is susceptible to cleavage, which can lead to the formation of reactive intermediates. Brominated compounds are often more toxic than their chlorinated counterparts.

Tetrafluoro substitution on carbons 1 and 2: The presence of fluorine atoms can significantly alter the chemical and physical properties of the molecule, including its metabolic stability and reactivity. The strong carbon-fluorine bond generally increases the stability of that part of the molecule.

General toxicological principles for halogenated hydrocarbons suggest that their toxicity can be mediated through several pathways:

Metabolic Activation: Cytochrome P450 enzymes can metabolize halogenated alkanes, leading to the formation of reactive metabolites such as free radicals or electrophilic species. These reactive intermediates can then bind to cellular macromolecules like DNA, proteins, and lipids, causing cellular damage and toxicity.

Reductive Dehalogenation: The cleavage of the carbon-halogen bond can produce free radicals that may initiate lipid peroxidation, leading to membrane damage.

Nucleophilic Substitution: The bromine atoms are leaving groups, and the compound could potentially act as an alkylating agent, reacting with nucleophilic sites in biological molecules.

The presence of fluorine atoms in this compound is expected to influence its toxicity compared to its non-fluorinated analogue, 1,4-dibromobutane. The high electronegativity of fluorine can affect the electron distribution in the molecule, potentially altering its reactivity and interaction with biological targets. Furthermore, the metabolic stability of the fluorinated portion of the molecule might lead to different metabolic pathways and toxicokinetics.

QSAR studies on halogenated alkanes have shown correlations between their toxic effects and various molecular descriptors, such as hydrophobicity (log Kow) and quantum chemical parameters. researchgate.net These models attempt to predict toxicity based on chemical structure, but their applicability to a specific compound like this compound would require validation with experimental data. The electrophilicity of halogenated hydrocarbons has been identified as a significant factor in their potential to cause aneuploidy (an abnormal number of chromosomes). nih.gov

Future Research Directions and Interdisciplinary Opportunities

Integration with Flow Chemistry and Automated Synthesis Methodologies

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for chemical synthesis. nih.govthieme-connect.de For a reactive compound like 1,4-Dibromo-1,1,2,2-tetrafluorobutane, flow chemistry presents a promising avenue for future research. The enhanced heat transfer and mixing capabilities of microreactors can allow for better control over exothermic reactions involving this compound, improving safety and product selectivity. nih.gov

Automated synthesis platforms, integrated with flow reactors, could enable the rapid optimization of reaction conditions and the high-throughput synthesis of libraries of derivatives from this compound. This approach would accelerate the discovery of new materials and pharmaceutical candidates. nih.gov Research could focus on developing multistep continuous processes where intermediates are generated and consumed in-line, avoiding the need for isolation and purification at each stage. nih.govunimi.it This methodology has proven successful in the synthesis of active pharmaceutical ingredients (APIs) and could be adapted for transformations of this compound. nih.gov

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Benefit in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Heat Transfer | Superior surface-area-to-volume ratio allows for efficient heating and cooling. nih.gov | Better control of potentially exothermic nucleophilic substitution reactions. ontosight.ai |

| Mixing | Rapid and efficient mixing of reagents. nih.gov | Improved reaction rates and yields, minimizing side-product formation. |

| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or intermediates. nih.gov | Safer handling of the reactive dibrominated compound. ontosight.ai |

| Scalability | Production can be increased by running the system for longer periods or by parallelization. | Facilitates easier transition from laboratory-scale research to industrial production. |

| Automation | Allows for precise control over reaction parameters and automated process optimization. nih.gov | Enables rapid screening of reaction conditions and synthesis of compound libraries. |

Advanced Catalyst Development for Selective Chemical Transformations

The two bromine atoms in this compound offer multiple sites for chemical modification. A key area for future research is the development of advanced catalysts to control the selectivity of these transformations. For instance, developing catalytic systems that can selectively replace one bromine atom while leaving the other intact would significantly enhance the compound's utility as a synthetic intermediate.

Research into transition-metal catalysis, particularly with complexes of molybdenum, tungsten, and ruthenium, could lead to novel cross-coupling reactions. beilstein-journals.org These could be used to form new carbon-carbon or carbon-heteroatom bonds at specific positions, enabling the synthesis of a diverse range of fluorinated molecules. Photocatalysis using visible light is another emerging area that offers mild and selective reaction pathways, which could be explored for transformations involving this compound. nih.gov

Future work could focus on designing catalysts for:

Monoselective Cross-Coupling: Catalysts that facilitate reactions like Suzuki-Miyaura or Sonogashira coupling at only one C-Br bond.

Stereoselective Reactions: For transformations that create new chiral centers, the development of enantioselective catalysts would be highly valuable.

Dehydrohalogenation Cascades: Catalytic methods to initiate and control dehydrohalogenation could provide access to novel fluorinated alkenes or allenes, similar to pathways seen with related hexafluorobutene compounds. beilstein-journals.org

Exploration of Novel Bioapplications and Drug Discovery Platforms

Fluorinated compounds are of significant interest in the pharmaceutical industry due to the unique properties that fluorine atoms impart to a molecule, such as increased metabolic stability and binding affinity. ontosight.ai As a precursor to various fluorinated compounds, this compound is a valuable starting point for drug discovery platforms. ontosight.ai

Future research should aim to synthesize and screen libraries of compounds derived from this building block for various biological activities. Its derivatives could be investigated for potential therapeutic applications, including as anesthetics or in the treatment of specific diseases. ontosight.ai The tetrafluorobutane scaffold can be used to create novel analogs of existing drugs or to develop entirely new classes of therapeutic agents. The integration of automated flow synthesis would be particularly powerful in this context, allowing for the rapid generation of diverse molecules for biological screening.

Table 2: Potential Research Areas in Bioapplications

| Research Area | Objective | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Synthesize novel fluorinated molecules for screening against various disease targets. | Discovery of new drug candidates with improved pharmacological properties. ontosight.ai |

| Agrochemicals | Develop new pesticides or herbicides with enhanced efficacy and environmental profiles. | Contribution to food security through more effective crop protection. |

| Advanced Materials | Use as a monomer or cross-linker for creating novel fluoropolymers and fluoroelastomers. ontosight.ai | Development of materials with unique thermal stability, chemical resistance, and biocompatibility for medical devices. |

Sustainable Synthesis Routes and Lifecycle Assessment

Increasingly, the chemical industry is focusing on developing sustainable processes that minimize environmental impact. unimore.it Future research on this compound should include the development of greener synthesis routes. This could involve using more environmentally benign solvents, reducing energy consumption, or designing catalytic processes that minimize waste.

A comprehensive Lifecycle Assessment (LCA) should be conducted for both the synthesis and downstream use of this compound. unimore.it An LCA evaluates the environmental impact of a chemical throughout its entire lifecycle, from raw material extraction to disposal. unimore.it This "cradle-to-grave" analysis can identify hotspots in the production process with high environmental burdens and guide the development of more sustainable alternatives. unimore.it For halogenated compounds, it is particularly important to assess factors like persistence, bioaccumulation potential, and toxicity to ensure that their use does not lead to long-term environmental contamination. ontosight.ainih.gov By integrating LCA with experimental design, synthetic routes can be optimized not just for yield, but also for minimal environmental footprint. unimore.it

Q & A

Basic Research Questions

Q. What synthesis protocols are recommended for 1,4-dibromo-1,1,2,2-tetrafluorobutane in academic laboratories?

- Methodological Answer : Adapt methods from analogous brominated alkanes, such as the HBr-mediated ring-opening of tetrahydrofuran (THF) derivatives. For fluorinated analogs, use fluorinated precursors (e.g., tetrafluorobutane-diols) with HBr under anhydrous conditions and catalytic acid. Purify via fractional distillation under reduced pressure to isolate the product, and validate purity using ¹⁹F NMR and gas chromatography (GC). Reference protocols from Vogel’s Practical Organic Chemistry for bromination strategies .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow guidelines for brominated/fluorinated compounds: use nitrile gloves, sealed goggles, and flame-retardant lab coats. Work in fume hoods with secondary containment trays. Store in corrosion-resistant containers away from oxidizers. Emergency measures should include immediate neutralization of spills with sodium bicarbonate and consultation with a physician if exposed .

Q. Which spectroscopic techniques are optimal for structural characterization?

- Methodological Answer :

- ¹H/¹⁹F NMR : Resolve bromine-fluorine coupling patterns to confirm substitution positions.

- IR Spectroscopy : Identify C-Br (~500–600 cm⁻¹) and C-F (~1100–1250 cm⁻¹) stretches.

- Single-Crystal XRD : Determine bond lengths and angles, referencing crystallographic data for structurally similar compounds (e.g., 2,2,3,3-tetrafluorobutane-1,4-diol) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational reactivity predictions and experimental data?

- Methodological Answer : Perform multi-technique validation:

- Compare experimental NMR/IR spectra with density functional theory (DFT)-simulated spectra.

- Conduct kinetic studies under varying temperatures to assess activation energies.

- Cross-reference PubChem/DSSTox data for analogous compounds to identify systematic biases in computational models .

Q. What experimental designs study the compound’s adsorption on indoor surfaces?

- Methodological Answer :

- Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on materials like drywall or glass.

- Control variables: humidity, surface roughness, and ozone concentration.

- Apply microspectroscopic imaging (e.g., AFM-IR) to map molecular interactions at nanoscale resolution .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

- Methodological Answer : Investigate steric and electronic effects:

- Fluorine’s electronegativity increases electrophilicity at C1 and C4, favoring SN2 mechanisms.

- Use kinetic isotope effects (KIEs) to distinguish between concerted (SN2) and stepwise (SN1) pathways.

- Compare reaction rates with non-fluorinated analogs (e.g., 1,4-dibromobutane) to isolate fluorine’s impact .

Q. How can crystallographic data improve synthetic yield optimization?

- Methodological Answer :

- Analyze XRD-derived bond angles to identify steric hindrance in transition states.

- Modify reaction solvents (e.g., switch from polar aprotic to ethers) to align with crystal packing preferences.

- Correlate melting point data (from structural reports) with purity thresholds for recrystallization .

Data Analysis and Validation

Q. What strategies validate purity in complex reaction mixtures?

- Methodological Answer :

- Combine GC-MS with ¹⁹F NMR to detect trace fluorinated byproducts.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

- Reference CAS Common Chemistry data for expected physical properties (e.g., boiling points) .

Q. How do fluorine substituents influence thermodynamic stability?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) to measure decomposition enthalpies.

- Compare with non-fluorinated analogs to quantify stabilization via C-F bond strength (485 kJ/mol vs. C-Br’s 285 kJ/mol).

- Use computational tools (e.g., Gaussian) to calculate Gibbs free energy of fluorinated intermediates .

Notes on Experimental Design

- Controlled Variables : Temperature, solvent polarity, and catalyst loading are critical for reproducibility.

- Advanced Instrumentation : Prioritize synchrotron XRD for high-resolution crystallography and tandem MS/MS for fragmentation analysis.

- Ethical Compliance : Adhere to chemical safety regulations (e.g., OSHA/REACH) and institutional review boards for hazard documentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.